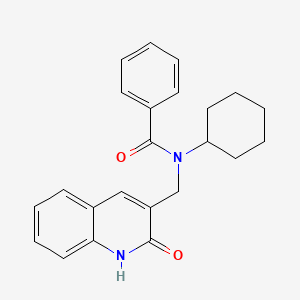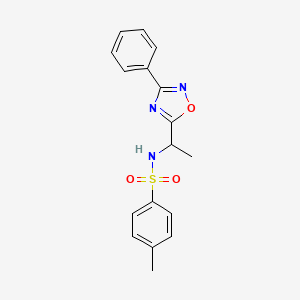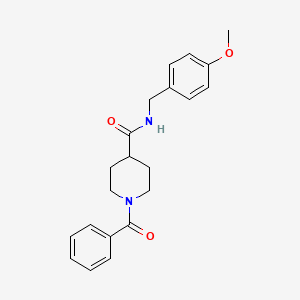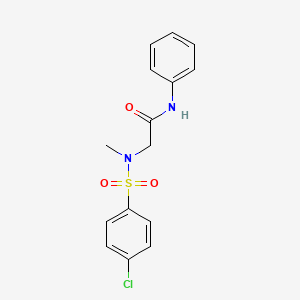
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide, also known as BDCB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDCB is a sulfonamide derivative that is synthesized using a specific method, which will be discussed in detail in This paper aims to provide an overview of BDCB, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival. By inhibiting these enzymes and pathways, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide may be able to induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide can induce apoptosis in cancer cells by activating caspase enzymes. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has also been shown to inhibit the migration and invasion of cancer cells. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide can reduce tumor growth and improve survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has several advantages for lab experiments. It is a cost-effective option for scientific research, as the synthesis method has been optimized to produce high yields of the compound. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has shown promising results in various scientific research applications, making it a valuable tool for studying cancer, inflammation, and bacterial infections. However, there are also limitations to using 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide in lab experiments. One limitation is that the mechanism of action of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide is not fully understood, which can make it difficult to interpret results. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has not yet been studied extensively in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
For research on 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide include further investigation of its mechanism of action, clinical trials to determine safety and efficacy in humans, and exploration of its potential as an antibacterial agent.
Synthesemethoden
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide is synthesized using a multi-step process that involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-benzyl-2-aminobenzenesulfonamide in the presence of a base to form an intermediate. This intermediate is then reacted with 4-chloro-2-methylaniline and acetic anhydride to yield the final product, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide. The synthesis method for 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been optimized to produce high yields of the compound, making it a cost-effective option for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in treating cancer, inflammation, and bacterial infections. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has also been studied for its antibacterial properties, with promising results in inhibiting the growth of various bacterial strains.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(11-15(19)17-13-5-3-2-4-6-13)22(20,21)14-9-7-12(16)8-10-14/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNJQICXXNMAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




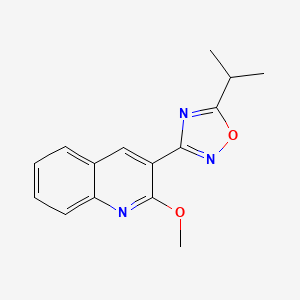
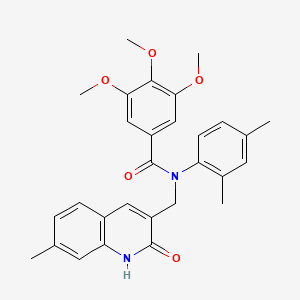

![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)
